molecular formula C7H3BrF3NO3 B1410498 1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene CAS No. 1805023-69-1

1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene

Cat. No.: B1410498
CAS No.: 1805023-69-1
M. Wt: 286 g/mol
InChI Key: DJZXYAHWZALNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene is a complex organic compound with the molecular formula C7H3BrF2NO4. It belongs to the class of nitrobenzenes, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms and a nitro group in its structure makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-3(9)1-2-4(12(13)14)6(5)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZXYAHWZALNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-difluoromethoxy-6-fluoro-3-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination . Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene in various applications is primarily based on its ability to undergo selective chemical transformations. The presence of electron-withdrawing groups such as the nitro and fluoro groups enhances its reactivity towards nucleophiles and electrophiles. In pharmaceutical applications, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of 1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.